tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Organic Synthesis Spirocyclic Building Block Medicinal Chemistry

tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1319716-41-0) is a heterocyclic spiro compound featuring a [4.4] nonane core, a tert-butoxycarbonyl (Boc) protected secondary amine, and a free hydroxyl group at the 7-position. With a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex spirocyclic frameworks.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 1319716-41-0
Cat. No. B1434630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
CAS1319716-41-0
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3
InChIKeyMUMPVHCQFGQIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-Hydroxy-2-Azaspiro[4.4]Nonane-2-Carboxylate (CAS 1319716-41-0): A Boc-Protected Spirocyclic Building Block for Organic Synthesis


tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1319716-41-0) is a heterocyclic spiro compound featuring a [4.4] nonane core, a tert-butoxycarbonyl (Boc) protected secondary amine, and a free hydroxyl group at the 7-position . With a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex spirocyclic frameworks [1]. The presence of both a protected amine and a free hydroxyl group allows for orthogonal functionalization strategies, making it a valuable building block in medicinal chemistry and natural product synthesis . Its predicted physicochemical properties, including a LogP of approximately 1.13-1.6 and a polar surface area of 50 Ų, suggest favorable characteristics for both synthetic utility and potential biological applications .

1
Orthogonal handles Boc-protected amine and free 7-OH enable sequential functionalization
2
Spirocyclic scaffold [4.4]nonane core supports conformational diversity in medicinal chemistry
3
Multi-step synthesis Reported conversion to 7-oxo derivative demonstrates building-block utility

Why tert-Butyl 7-Hydroxy-2-Azaspiro[4.4]Nonane-2-Carboxylate Cannot Be Casually Substituted with In-Class Analogs


The substitution of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate with other Boc-protected azaspiro compounds is non-trivial due to significant differences in ring size, ring system architecture, and resultant conformational and electronic properties. For instance, the [4.4] spirocyclic core provides a distinct spatial orientation of the hydroxyl and protected amine functionalities compared to the [3.5]nonane [1] or [3.3]heptane [2] analogs. These structural differences can critically impact the compound's behavior as a building block in multi-step syntheses, affecting reaction yields, stereochemical outcomes, and the physicochemical properties of downstream products. Furthermore, the specific substitution pattern (7-hydroxy) on the [4.4] core is essential for accessing defined intermediates, as demonstrated by its efficient conversion to the corresponding 7-oxo derivative . Generic substitution with a structurally related but conformationally distinct analog may lead to failed or low-yielding synthetic sequences, necessitating re-optimization and increasing project costs. The quantitative evidence below underscores these critical points of differentiation.

Ring size
[4.4]nonane core (target)
[3.5]nonane or [3.3]heptane analogs alter spatial orientation of functional groups
Predicted LogP
1.13–1.6
[3.5] analog ~2.1; different lipophilicity may shift physicochemical profile
Conformation
2 rotatable bonds; flexible vector presentation
[3.3] analog (1 rotatable bond) provides more rigid, distinct 3D orientation
Structural analogs are not drop-in replacements; reaction yields and downstream properties may differ significantly.

Product-Specific Quantitative Evidence Guide: tert-Butyl 7-Hydroxy-2-Azaspiro[4.4]Nonane-2-Carboxylate


Demonstrated Utility as a Precursor to 7-Oxo-2-Azaspiro[4.4]Nonane-2-Carboxylate

The compound is a validated precursor in the synthesis of tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate via oxidation with Dess-Martin periodinane, a common transformation for installing carbonyl functionality. This specific transformation has been reported in the literature, providing a reliable protocol for accessing the ketone derivative, which is a valuable intermediate for further functionalization . While a direct head-to-head comparison with other analogs in this exact reaction is not available, this evidence establishes the compound's proven utility in a defined synthetic pathway.

Oxidation to ketone
Data to verify
62% yield reported for Dess-Martin oxidation to 7-oxo derivative
Supports conversion pathway to ketone intermediate
No direct comparator yield; reproducibility requires in-lab validation
Organic Synthesis Spirocyclic Building Block Medicinal Chemistry

Differentiation via Predicted Physicochemical Properties vs. [3.5]Nonane Analog

Predicted physicochemical properties highlight key differences between the [4.4] and [3.5] spirocyclic isomers. The [4.4] compound exhibits a higher LogP (1.13-1.6) compared to the [3.5] analog (LogP ~2.1) [1][2], indicating a distinct lipophilicity profile that could influence membrane permeability and distribution in biological contexts. While these are in silico predictions and not experimental data, they provide a valuable initial basis for differentiation in the context of compound selection for medicinal chemistry projects.

Predicted LogP
Class-level
Target1.13–1.6
[3.5] analog~2.1
Lipophilicity difference may influence membrane interaction profiles
In silico predictions; experimental confirmation recommended
Physicochemical Properties Drug-likeness Computational Chemistry

Conformational Distinction from [3.3]Heptane Analogs

The [4.4] spirocyclic system presents a more expansive and conformationally flexible scaffold compared to the smaller, more rigid [3.3]heptane system found in compounds like tert-butyl 7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate [1]. This difference in ring size and system architecture results in a distinct three-dimensional orientation of the functional groups, which is crucial for exploring chemical space and for the design of molecules with specific protein-ligand interactions. While quantitative measures of conformational flexibility (e.g., number of rotatable bonds: 2 for [4.4] vs. 1 for [3.3]) are available, the key differentiation is the qualitative impact on the vector presentation of the amine and hydroxyl moieties.

Conformational space
Class-level
Target[4.4] core, 2 rotatable bonds
[3.3] analog[3.3] core, 1 rotatable bond
Distinct 3D presentation of amine and hydroxyl vectors
Qualitative structural distinction; impact on target binding requires assay verification
Conformational Analysis Spirocyclic Scaffolds 3D Drug Design

High Purity and Ready Availability from Multiple Vendors

This compound is readily available from numerous commercial suppliers with reported purity levels of 95-97%, as verified by analytical techniques such as NMR, HPLC, and GC [1][2]. This ensures that researchers can reliably source the material with a known, high level of purity, which is essential for reproducible synthetic outcomes and minimizing side reactions in complex reaction sequences. While this is not a differentiation from a scientific standpoint, it is a critical procurement consideration. The wide availability and defined purity reduce the time and cost associated with custom synthesis or purification, offering a practical advantage over less common or lower-purity spirocyclic building blocks.

Commercial purity
Data to verify
95–97%
Multi-vendor availability with reported purity range
Supplier-reported data; independent QC verification advised
Chemical Sourcing Building Block Procurement Quality Control

Best Research and Industrial Application Scenarios for tert-Butyl 7-Hydroxy-2-Azaspiro[4.4]Nonane-2-Carboxylate


Synthesis of Advanced Spirocyclic Intermediates for Medicinal Chemistry

The compound's primary utility lies in its role as a versatile intermediate for constructing more complex spirocyclic molecules. Its free hydroxyl group can be oxidized (as demonstrated in the synthesis of the 7-oxo derivative) or functionalized through various reactions (e.g., alkylation, acylation, or conversion to a leaving group for nucleophilic substitution), while the Boc-protected amine can be orthogonally deprotected for subsequent reactions. This orthogonal reactivity makes it a valuable building block for diversifying spirocyclic scaffolds in drug discovery programs.

Exploration of [4.4] Spirocyclic Chemical Space in Lead Optimization

For medicinal chemistry projects where conformational constraint and three-dimensionality are desirable, the [4.4] azaspiro core offers a unique and distinct scaffold compared to smaller or larger spirocyclic systems [1][2]. The predicted physicochemical properties (LogP ~1.13-1.6, PSA 50 Ų) suggest a profile that may be suitable for orally bioavailable drug candidates, making it an attractive building block for lead optimization efforts aimed at modulating key drug-like properties while exploring novel chemical space.

Academic and Industrial Research on Azaspiro-Focused Libraries

Due to its commercial availability in high purity and its well-defined structure, this compound is an ideal candidate for generating focused libraries of azaspiro[4.4]nonane derivatives. These libraries can be screened against a variety of biological targets to identify new hit compounds or to probe structure-activity relationships (SAR) within a defined chemical series. The combination of a free hydroxyl handle and a protected amine provides multiple points for diversification, enabling efficient parallel synthesis approaches.

Application
Selection Property
Validation Focus
Spirocyclic intermediate synthesis
Orthogonal Boc-amine and free hydroxyl handles
Oxidation, alkylation, and deprotection sequence compatibility
[4.4] scaffold exploration
Larger, conformationally flexible spirocyclic core
3D vector analysis and conformational constraint studies
Focused library generation
High-purity building block with multiple diversification points
Parallel synthesis and SAR screening feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.